1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
Beschreibung
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a heterocyclic compound that belongs to the class of sulfur-containing pyrazoles These compounds are known for their diverse biological activities and are often used in the design of drug-like molecules
Eigenschaften
CAS-Nummer |
560097-81-6 |
|---|---|
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C10H10N2O3S/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11-12/h2-8H,1H3 |
InChI-Schlüssel |
VUHHYUFMCKQPEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole typically involves multistep reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of heterogeneous catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Major products formed from these reactions include sulfone, sulfoxide, and various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole can be compared with other sulfur-containing pyrazoles, such as:
1-Phenylsulfonylpyrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)sulfonylpyrazole: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological properties.
The uniqueness of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole lies in the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
